molecular formula C15H19N3O2S B12233505 3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile

3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B12233505
M. Wt: 305.4 g/mol
InChI Key: FDQFAJYVIAOROI-UHFFFAOYSA-N
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Description

3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile is a compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-(cyclopropanesulfonyl)piperazine with a suitable benzonitrile derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or other reduced derivatives.

Scientific Research Applications

3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

3-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C15H19N3O2S/c16-11-13-2-1-3-14(10-13)12-17-6-8-18(9-7-17)21(19,20)15-4-5-15/h1-3,10,15H,4-9,12H2

InChI Key

FDQFAJYVIAOROI-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N

Origin of Product

United States

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